![molecular formula C28H27NO4 B3046167 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- CAS No. 120510-52-3](/img/structure/B3046167.png)
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-
Overview
Description
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methanol group and a bis(4-methoxyphenyl)phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated with hydroxylamine hydrochloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of biocatalysis has also been explored for the efficient synthesis of related compounds, offering a more sustainable alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce various alcohol derivatives.
Scientific Research Applications
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and microbial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The antimicrobial activity is likely due to its interaction with microbial cell membranes, leading to cell damage and death .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: A simpler analog with similar chemical properties but lacking the bis(4-methoxyphenyl)phenylmethoxy group.
4-Pyridinemethanol: Another analog with the hydroxymethyl group at a different position on the pyridine ring.
2-Pyridineethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the bis(4-methoxyphenyl)phenylmethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyridin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-31-26-15-11-22(12-16-26)28(21-7-4-3-5-8-21,23-13-17-27(32-2)18-14-23)33-20-25-10-6-9-24(19-30)29-25/h3-18,30H,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYNHKACNAGJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4=CC=CC(=N4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440931 | |
Record name | 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120510-52-3 | |
Record name | 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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